Tetrakis(2-hydroxyethyl)ammonium chloride
Overview
Description
Tetrakis(2-hydroxyethyl)ammonium chloride: is a quaternary ammonium compound with the molecular formula C8H20ClNO4 and a molecular weight of 229.7 g/mol . It is known for its hygroscopic nature and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Scientific Research Applications
Chemistry: Tetrakis(2-hydroxyethyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology: In biological research, it is used as a stabilizing agent for enzymes and proteins. Its hygroscopic nature helps maintain the hydration state of biological molecules.
Industry: In industrial applications, it is used as an antistatic agent, surfactant, and emulsifier. Its ability to reduce surface tension makes it valuable in formulations of detergents and cleaning agents .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-hydroxyethyl)ammonium chloride can be synthesized through the reaction of triethanolamine with 2-chloroethanol. The reaction typically involves refluxing the reactants for an extended period, often 24 hours, in the absence of a solvent or in the presence of solvents like butanol, dioxane, or acetonitrile .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as silver nitrate can facilitate the substitution of the chloride ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various quaternary ammonium salts.
Mechanism of Action
The mechanism of action of tetrakis(2-hydroxyethyl)ammonium chloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups in its structure facilitate the formation of hydrogen bonds with various substrates, enhancing its binding affinity. Additionally, the quaternary ammonium group interacts electrostatically with negatively charged molecules, stabilizing the compound-substrate complex .
Comparison with Similar Compounds
Triethanolamine: Similar in structure but lacks the quaternary ammonium group.
Tetraethanolammonium chloride: Similar but with different alkyl chain lengths.
Monoalkyl dimethyl hydroxyethyl ammonium chloride: Contains a hydroxyethyl group but with different alkyl substituents.
Uniqueness: Tetrakis(2-hydroxyethyl)ammonium chloride is unique due to its four hydroxyethyl groups attached to the nitrogen atom, providing multiple sites for hydrogen bonding and enhancing its solubility and reactivity. This makes it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
tetrakis(2-hydroxyethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4.ClH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOAWSMDRRABET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[N+](CCO)(CCO)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884586 | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-66-4 | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13269-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-hydroxyethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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